molecular formula C10H9F3O2 B12330103 Methyl 3-(2,4,5-trifluorophenyl)propanoate

Methyl 3-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B12330103
M. Wt: 218.17 g/mol
InChI Key: BQZGJLCVIRQSAQ-UHFFFAOYSA-N
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Description

Methyl 3-(2,4,5-trifluorophenyl)propanoate is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 3-(2,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O2/c1-15-10(14)3-2-6-4-8(12)9(13)5-7(6)11/h4-5H,2-3H2,1H3

InChI Key

BQZGJLCVIRQSAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1F)F)F

Origin of Product

United States

Contextualization of Fluorinated Propanoate Esters in Contemporary Organic Synthesis

Fluorinated esters, including propanoate derivatives, are crucial tools in contemporary organic synthesis, prized for the unique properties that fluorine atoms impart to organic molecules. The incorporation of fluorine can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Consequently, fluorinated building blocks are in high demand, especially in agrochemical and medicinal chemistry.

Academic Significance and Research Trajectories for Arylpropanoate Systems

The 3-arylpropanoate structural motif is a recurring theme in molecules of academic and industrial interest. These systems form the backbone of numerous biologically active compounds and serve as key intermediates for more complex targets. Research has demonstrated that 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for example, exhibit significant antimicrobial activity against various pathogens. mdpi.com This highlights the potential of the 3-arylpropanoate scaffold as a platform for discovering new therapeutic agents.

A central challenge and area of active research in the synthesis of these systems is the formation of the C(sp²)-C(sp³) bond that connects the aromatic ring to the propanoate chain. The development of efficient and selective methods for this bond construction is a significant goal in synthetic chemistry. Furthermore, the functionalization of this scaffold is of great interest. For instance, the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a crucial component of the antidiabetic drug sitagliptin, originates from a precursor that shares the 3-(2,4,5-trifluorophenyl) core structure, underscoring the academic and industrial drive to develop synthetic routes to these systems. researchgate.net

Methodology Description Key Reagents Reference
Fischer-Speier EsterificationAcid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible equilibrium-driven process.Carboxylic Acid, Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) organic-chemistry.orgmasterorganicchemistry.com
Hydroarylation of PropenoatesAddition of an arene across the C=C double bond of a propenoic acid or ester, typically activated by a superacid.Arene, α,β-Unsaturated Ester, Triflic Acid (TfOH) mdpi.com
Arndt-Eistert SynthesisA homologation sequence to convert a carboxylic acid to its next higher homolog, which can then be esterified.Thionyl Chloride, Diazomethane, Silver CatalystN/A
Catalytic HydrogenationReduction of an unsaturated precursor, such as a cinnamate (B1238496) ester, to the corresponding saturated propanoate ester.Methyl Cinnamate Derivative, H₂, Palladium on Carbon (Pd/C)N/A

Structural Features and Synthetic Utility of the 2,4,5 Trifluorophenyl Moiety

Classical and Established Synthetic Pathways

Traditional syntheses often involve multi-step sequences that build the carbon framework and introduce the required functional groups using well-established reactions. These methods are valued for their reliability and use of accessible starting materials.

A primary strategy for constructing the carbon skeleton of the target molecule begins with 2,4,5-trifluorobenzaldehyde (B50696). sigmaaldrich.comsigmaaldrich.com This commercially available aldehyde serves as a key building block in condensation reactions, such as the Knoevenagel or Perkin-type reactions, to form a crucial carbon-carbon bond.

In a typical Knoevenagel condensation, 2,4,5-trifluorobenzaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base. This reaction yields an unsaturated intermediate, which upon hydrolysis, decarboxylation, and subsequent reduction of the double bond, forms 3-(2,4,5-trifluorophenyl)propanoic acid. The final step is the esterification of this acid to the methyl ester.

Alternatively, a Perkin-like reaction can be employed, though the Erlenmeyer-Plöchl variation is more specific and is discussed separately. These condensation approaches provide a reliable, albeit multi-step, route to the desired propanoate structure.

Table 1: Overview of Condensation Reaction Components

Reaction Component Example Role in Synthesis
Aldehyde 2,4,5-Trifluorobenzaldehyde Provides the trifluorophenyl group and the benzylic carbon.
Active Methylene Compound Diethyl malonate, Methyl cyanoacetate Reacts with the aldehyde to form a new C=C double bond.
Base Catalyst Piperidine, Sodium acetate Facilitates the condensation reaction.
Subsequent Steps Hydrolysis, Decarboxylation, Reduction Transforms the condensation product into the saturated propanoic acid backbone.

The direct esterification of 3-(2,4,5-trifluorophenyl)propanoic acid is a fundamental step in many synthetic routes to the title compound. chemguide.co.uk This transformation can be accomplished using several standard laboratory methods. The most common is the Fischer esterification, which involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk Other methods include converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with methanol, or using coupling agents like EDCI. chemicalbook.comorganic-chemistry.org

Reductive approaches are crucial, particularly for converting unsaturated intermediates or other functional groups into the desired saturated propanoate. For instance, the α,β-unsaturated ester formed from a Knoevenagel condensation can be reduced to this compound via catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Another pathway involves the reduction of a keto-ester, such as methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, which can be prepared via a Claisen condensation. pharmacompass.com The ketone can be reduced to a hydroxyl group, which is then removed through deoxygenation.

Table 2: Comparison of Esterification Methods

Method Reagents Conditions Advantages/Disadvantages
Fischer Esterification Methanol, H₂SO₄ (cat.) Reflux Inexpensive, but equilibrium-limited. chemguide.co.uk
Acyl Chloride Formation SOCl₂ or (COCl)₂, then Methanol Mild to moderate temperature High yield, but requires an extra step and handling of corrosive reagents.
Coupling Agent EDCI, DCC, Methanol Room Temperature Mild conditions, but reagents can be expensive. organic-chemistry.org

The Erlenmeyer-Plöchl synthesis provides a classical route to amino acids and their precursors, which can be adapted for this synthesis. wikipedia.orgchemeurope.com The process involves the condensation of an N-acylglycine, typically hippuric acid, with an aldehyde—in this case, 2,4,5-trifluorobenzaldehyde—in the presence of acetic anhydride (B1165640) and a base like sodium acetate. wikipedia.orgsci-hub.se This reaction forms an intermediate known as an azlactone (an oxazolone). wikipedia.orgchemeurope.com

The resulting (Z)-4-(2,4,5-trifluorobenzylidene)-2-phenyloxazol-5(4H)-one is a highly conjugated molecule. To arrive at the target structure, the azlactone ring must be opened and the exocyclic double bond reduced. Hydrolysis of the azlactone yields an α-amidoacrylic acid derivative. Subsequent catalytic hydrogenation can reduce the double bond, and further hydrolysis removes the acyl protecting group to give 3-(2,4,5-trifluorophenyl)alanine. While this route leads to an amino acid, modifications involving reduction and deamination steps can ultimately furnish the desired 3-(2,4,5-trifluorophenyl)propanoic acid, which is then esterified.

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry offers more sophisticated tools for the construction of complex molecules, emphasizing efficiency, selectivity, and the ability to create chiral compounds.

Instead of starting with a pre-functionalized aldehyde, modern methods may focus on building the required side chain onto a simpler trifluorinated aromatic ring with high regioselectivity. A common strategy would be to use 1,2,4-trifluorobenzene as the starting material. A Friedel-Crafts acylation reaction can then be used to introduce the three-carbon side chain. For example, reacting 1,2,4-trifluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would regioselectively install a 3-chloro-1-(2,4,5-trifluorophenyl)propan-1-one side chain.

The resulting ketone can then undergo reduction, for example, through a Clemmensen or Wolff-Kishner reduction, to remove the carbonyl group, yielding 1-(3-chloropropyl)-2,4,5-trifluorobenzene. Subsequent nucleophilic substitution of the chloride with cyanide, followed by hydrolysis and esterification of the resulting nitrile, provides the target molecule. This approach offers precise control over the placement of the side chain on the fluorinated ring.

Creating chiral analogs of this compound requires asymmetric synthesis techniques. nih.gov A primary strategy is the asymmetric hydrogenation of an unsaturated precursor, methyl (E)-3-(2,4,5-trifluorophenyl)acrylate. This reaction can be carried out using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP, to produce one enantiomer of the target molecule in high excess. mdpi.com

Another advanced method is the asymmetric Michael addition. In this approach, a nucleophile is added to the β-position of the same α,β-unsaturated ester precursor in the presence of a chiral catalyst, such as a chiral squaramide or a proline-derived organocatalyst. mdpi.com These catalysts create a chiral environment around the substrate, directing the incoming nucleophile to one face of the molecule and thereby establishing the stereocenter with high enantioselectivity. Such methods are crucial for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science. nih.govrsc.org

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial enhancements over conventional heating methods. By utilizing microwave irradiation, chemical reactions can be conducted with greater speed, efficiency, and often with higher yields. at.uabiotage.co.jp This technique relies on the ability of polar molecules and ions in a reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to mere minutes. nih.govresearchgate.net

In the context of synthesizing fluorinated compounds, MAOS has proven particularly effective. For instance, microwave-induced nucleophilic fluorination on aromatic rings has been shown to achieve high yields in less than three minutes, a significant improvement over traditional methods. nih.gov The synthesis of esters, a key functional group in the target molecule, is also readily accelerated by microwave heating. nih.gov For the preparation of this compound, employing MAOS in the key carbon-carbon bond-forming step or subsequent modifications could substantially decrease synthesis time and potentially minimize the formation of side products. biotage.co.jp The efficiency of microwave-assisted synthesis is particularly advantageous for creating libraries of structurally similar compounds for research and development.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS)

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Heating MechanismConductive heating from an external source; slow and non-uniform.Direct dielectric heating of polar molecules; rapid and uniform.
Reaction TimeTypically hours to days.Often reduced to minutes. researchgate.net
Temperature ControlLess precise, potential for localized overheating.Precise and instantaneous control.
YieldsVariable, can be lower due to side product formation from prolonged heating.Often higher due to shorter reaction times and reduced side reactions. biotage.co.jp
Energy EfficiencyLower, as the entire apparatus and surroundings are heated.Higher, as energy is focused directly on the reaction mixture.

Catalytic Pathways for Carbon-Carbon Bond Formation (e.g., via C-C Coupling with C-Active Nucleophiles)

The formation of the carbon-carbon bond between the trifluorophenyl ring and the propanoate side chain is the cornerstone of synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for achieving this transformation.

The Mizoroki-Heck reaction is a prominent and highly effective method for this purpose. mdpi.comthieme-connect.de This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. organic-chemistry.org For the target molecule, this would typically involve the reaction of a 1-halo-2,4,5-trifluorobenzene (e.g., 1-iodo-2,4,5-trifluorobenzene) with methyl acrylate. The reaction generally proceeds with high regioselectivity to form the desired E-configured product. thieme-connect.de The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. researchgate.net

While traditional cross-coupling relies on pre-functionalized organometallic reagents, an emerging strategy involves the use of native C–H bonds as latent nucleophiles. sci-hub.se This approach, often termed C–H activation, offers a more atom-economical and streamlined synthetic route by eliminating the need for pre-activating the nucleophilic partner, thereby reducing steps and waste. sci-hub.senih.gov

Table 2: Overview of Catalytic C-C Bond Formation Strategies

Reaction TypeAryl Source (Electrophile)Propanoate Source (Nucleophile)Key Advantages
Mizoroki-Heck Reaction1-Halo-2,4,5-trifluorobenzeneMethyl acrylateHigh functional group tolerance, well-established, high regioselectivity. thieme-connect.deorganic-chemistry.org
Suzuki Coupling1-Halo-2,4,5-trifluorobenzenePropanoate-derived boronic acid/esterMild reaction conditions, commercial availability of reagents. youtube.com
C-H Activation/Functionalization2,4,5-TrifluorobenzeneMethyl acrylateHigh atom economy, reduces synthetic steps by avoiding pre-functionalization. nih.gov

Principles of Green Chemistry in Fluorinated Propanoate Synthesis

Solvent Selection and Sustainable Reaction Media

Solvents are a major contributor to the environmental footprint of chemical manufacturing, particularly in the pharmaceutical industry. wpmucdn.com Many fluorination reactions and cross-coupling processes traditionally use polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). These solvents, while effective, are often derived from non-renewable sources and are associated with significant toxicity. wpmucdn.com

Table 3: Comparison of Traditional vs. Green Solvents for Synthesis

SolventTypical ClassSourceKey Environmental/Safety Concerns
Dimethylformamide (DMF)Traditional Polar AproticPetrochemicalHigh toxicity (reproductive hazard), non-renewable. wpmucdn.com
N-Methyl-2-pyrrolidone (NMP)Traditional Polar AproticPetrochemicalHigh toxicity (reproductive hazard), non-renewable. wpmucdn.com
γ-Valerolactone (GVL)Green/Bio-derivedBiomass (levulinic acid)Low toxicity, biodegradable, renewable source. wpmucdn.com
Cyrene (Dihydrolevoglucosenone)Green/Bio-derivedBiomass (cellulose)Low toxicity, biodegradable, renewable source. wpmucdn.com
WaterGreenNaturalNon-toxic, abundant, but can be energy-intensive to remove and may require treatment if contaminated. researchgate.netlibretexts.org

Atom Economy and Process Efficiency Metrics (e.g., Simplified E-factors)

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. Among the most fundamental are Atom Economy (AE) and the Environmental Factor (E-Factor). hep.com.cn These metrics shift the focus from reaction yield alone to the efficiency of atom incorporation and waste generation. chembam.com

Atom Economy (AE) , introduced by Barry Trost, measures the efficiency of a reaction in converting the mass of all reactants into the desired product. tamu.edu It is a theoretical calculation that highlights how many atoms from the starting materials are incorporated into the final molecule. scranton.eduFormula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chembam.com

The Environmental Factor (E-Factor) , developed by Roger Sheldon, provides a more practical measure of waste. It is defined as the ratio of the total mass of waste generated to the mass of the desired product. libretexts.orgchembam.com This metric accounts for all waste, including byproducts, unreacted starting materials, solvent losses, and catalyst residues. libretexts.org An ideal E-Factor is 0. libretexts.org Different sectors of the chemical industry have vastly different typical E-Factors, with the pharmaceutical industry historically generating the most waste per kilogram of product. libretexts.orgchembam.com

Table 4: Typical E-Factors Across Different Chemical Industry Sectors

Industry SectorApprox. Annual Production (tons)E-Factor (kg waste / kg product)
Oil Refining1,000,000 - 100,000,000< 0.1
Bulk Chemicals10,000 - 1,000,000< 1 - 5
Fine Chemicals100 - 10,0005 - >50
Pharmaceuticals10 - 1,00025 - >100

Data sourced from references libretexts.orgchembam.com.

By prioritizing reactions with high atom economy, such as addition reactions, and designing processes that minimize waste (lowering the E-factor), the synthesis of this compound and its analogs can be aligned with the principles of sustainability. fao.orgacsgcipr.org

Chemical Reactivity and Derivatization Pathways of this compound

This compound is a fluorinated aromatic ester with distinct reactive sites, including the ester moiety, the activated aromatic ring, and the propanoate chain. Its chemical behavior is governed by the interplay of the electronic effects of the trifluorophenyl group and the inherent reactivity of the propanoate backbone. This article explores the key derivatization pathways for this compound.

Computational and Theoretical Investigations of Methyl 3 2,4,5 Trifluorophenyl Propanoate

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a powerful and cost-effective computational method for investigating the molecular structure and properties of organic compounds. researchgate.net A typical DFT study of Methyl 3-(2,4,5-trifluorophenyl)propanoate would utilize a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance of accuracy and computational efficiency in predicting its properties. dntb.gov.uascirp.org

Electronic Structure Analysis (HOMO-LUMO Energies and Orbital Interactions)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. dntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. asianpubs.org A larger gap generally implies greater stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4,5-trifluorophenyl ring, while the LUMO would likely be centered on the electron-withdrawing methyl propanoate group. The presence of highly electronegative fluorine atoms significantly influences the electronic structure, generally lowering the energy of the HOMO. nih.gov This can increase the HOMO-LUMO gap, potentially enhancing the molecule's stability. nih.gov The analysis of these orbitals provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Orbital Properties for Aromatic Esters

Compound FeatureTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical HOMO-LUMO Gap (eV)
Phenyl Ester-6.5 to -7.5-1.0 to -2.04.5 to 6.5
Fluorinated Phenyl Ester-7.0 to -8.0-1.5 to -2.54.5 to 6.5

Note: This table presents typical energy ranges for analogous compounds to illustrate the expected values for this compound. Actual values would require specific DFT calculations.

Conformational Analysis and Energetic Profiles

The flexible propanoate side chain of this compound allows for multiple spatial arrangements, or conformers. Conformational analysis is essential to identify the most stable, low-energy structures the molecule is likely to adopt. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step to generate a potential energy surface.

For this molecule, key rotations would be around the C-C bonds of the propanoate chain. The resulting energy profile would reveal the global minimum energy conformer and other local minima, separated by energy barriers. Studies on similar flexible molecules, such as substituted piperidines, demonstrate that even subtle changes in substitution can significantly alter conformational preferences. researchgate.net The presence of the bulky and electron-rich trifluorophenyl ring would play a significant role in determining the preferred conformation by influencing steric and electronic interactions within the molecule.

Reaction Mechanism Elucidation and Transition State Characterization

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For instance, in a potential hydrolysis reaction of this compound, DFT could be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states.

The transition state represents the highest energy point along the reaction pathway, and its structure and energy are key to determining the reaction's activation energy and rate. Computational studies on the reactions of other fluorinated aromatics show that fluorine substitution can alter reaction mechanisms and energetics. nih.gov For example, the electron-withdrawing nature of the trifluorophenyl group would likely influence the susceptibility of the ester's carbonyl carbon to nucleophilic attack.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling techniques can predict spectroscopic properties and behaviors in condensed phases.

Prediction of Spectroscopic Parameters (Beyond Basic Identification, e.g., Vibrational Frequency Analysis)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results. A key application is the calculation of vibrational frequencies using DFT. researchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectra. capes.gov.br

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of characteristic bond stretches, bends, and torsions. This includes the C=O stretch of the ester, the C-F stretches of the aromatic ring, and various C-H vibrations. Comparing the calculated spectrum with an experimental one allows for a detailed and confident assignment of each spectral band to a specific molecular motion. capes.gov.br

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Description
C=O Stretch1730 - 1750Stretching of the carbonyl group in the ester.
C-F Stretch1100 - 1350Stretching of the carbon-fluorine bonds on the phenyl ring.
C-O Stretch1000 - 1300Stretching of the single-bonded carbons and oxygen in the ester.
Aromatic C=C Stretch1450 - 1600In-plane stretching of the carbon-carbon bonds in the phenyl ring.

Note: This table is illustrative, based on characteristic frequencies for the given functional groups. Precise values are obtained from specific DFT frequency calculations.

Intermolecular Interactions and Solid-State Properties

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. For this compound, these interactions would include conventional hydrogen bonds (if any), but more significantly, weaker interactions involving the fluorine atoms, such as C-H···F and F···F contacts. dntb.gov.ua

The study of these weak interactions is crucial as they can collectively dictate the crystal packing and, consequently, the material's physical properties. Molecular modeling can be used to simulate crystal packing and calculate lattice energies, providing insight into the stability of different polymorphic forms. The highly polarized C-F bonds in the trifluorophenyl ring are expected to be key players in directing the supramolecular assembly of the crystal structure. dntb.gov.ua

Structure-Reactivity Relationship Studies via Theoretical Methods

A thorough review of available scientific literature and chemical databases indicates a notable absence of specific computational and theoretical studies focused exclusively on this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the structure-reactivity relationships of chemical compounds, published research directly applying these methods to this specific molecule could not be identified.

Theoretical investigations are crucial for understanding how the electronic and steric properties of a molecule influence its chemical behavior. For a compound like this compound, such studies would typically involve:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of nucleophilic and electrophilic reactivity. The significant electronegativity of the fluorine atoms on the phenyl ring is expected to lower the energy of these frontier orbitals, influencing the compound's susceptibility to various chemical reactions.

Electrostatic Potential Mapping: Visualization of the electron density distribution to identify electron-rich and electron-poor regions. This would highlight the electrophilic nature of the carbon atoms attached to fluorine and the carbonyl carbon, as well as the nucleophilic character of the oxygen atoms.

Calculation of Reactivity Descriptors: Quantification of properties such as chemical hardness, softness, and electrophilicity index to provide a more quantitative measure of the molecule's stability and reactivity.

In the absence of direct research on this compound, general principles of organic chemistry and findings from studies on structurally similar fluorinated aromatic compounds suggest that the trifluorophenyl group exerts a strong electron-withdrawing effect. This effect would likely increase the electrophilicity of the ester carbonyl group and influence the acidity of the alpha-protons. However, without specific computational data, any detailed discussion remains speculative.

Due to the lack of published research, no specific data tables on calculated energies, bond lengths, or other theoretical parameters for this compound can be presented. Further research employing theoretical methods is required to provide a detailed and accurate understanding of the structure-reactivity relationship of this compound.

Advanced Analytical Methodologies in the Research of Methyl 3 2,4,5 Trifluorophenyl Propanoate

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Methyl 3-(2,4,5-trifluorophenyl)propanoate, providing an exact mass measurement that confirms its elemental composition. This technique is crucial for distinguishing the target compound from isomers or impurities with the same nominal mass. The precise molecular weight of this compound (C₁₀H₉F₃O₂) is 222.0554 g/mol . HRMS can verify this mass with high accuracy, typically within a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the molecule. While a specific high-resolution mass spectrum for this compound is not widely published, the expected fragmentation can be predicted based on the general behavior of methyl esters and phenylpropanoates. libretexts.orgmiamioh.eduyoutube.comdocbrown.inforesearchgate.net

Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the acylium ion [M-31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This cleavage would yield a fragment at m/z [M-59]⁺.

McLafferty Rearrangement: A characteristic rearrangement for esters, which could lead to the formation of a radical cation with a specific m/z. youtube.comresearchgate.net

Cleavage at the benzylic position: The bond between the phenyl ring and the propanoate chain can cleave, leading to fragments characteristic of the trifluorophenyl group.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]⁺222.0554
Loss of ∙OCH₃191.0499
Loss of ∙COOCH₃163.0555
Trifluorobenzyl cation [C₇H₄F₃]⁺145.0265

Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases) for Enantiomeric Excess Determination

Since this compound can be a precursor to chiral pharmaceuticals like Sitagliptin, the determination of enantiomeric excess is critical. chemicalbook.comchemicalbook.comgoogle.comgoogle.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. nih.govresearchgate.netchiralpedia.comymc.co.jpnih.gov

The choice of the CSP is paramount for achieving successful enantioseparation. For arylpropionic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These CSPs, for instance, cellulose tris(3,5-dimethylphenylcarbamate), can provide the necessary stereoselectivity for resolving the enantiomers. researchgate.net

Table 2: Typical Chiral HPLC Conditions for Arylpropionic Acid Derivatives

ParameterTypical Condition
Column Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives)
Mobile Phase Normal-phase (e.g., n-hexane/isopropanol) or Reversed-phase
Additives Acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine)
Detection UV at a suitable wavelength (e.g., 254 nm)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complex Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous assignment of all atoms in the molecule and their connectivity.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the propanoate chain, and the methyl ester protons. The coupling patterns and chemical shifts are influenced by the electron-withdrawing fluorine atoms on the phenyl ring. chemistrysteps.compdx.eduorganicchemistrydata.org

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the ten carbon atoms in the molecule. The carbons attached to fluorine atoms would exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. It would show three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring, with their chemical shifts and coupling constants providing definitive information about their positions. researchgate.net

While a complete, published NMR dataset for this compound is not available, data from structurally related compounds, such as (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, can be used to predict the chemical shifts for the 2,4,5-trifluorophenyl moiety. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-OCH₃ ~3.7~52
-CH₂-CO ~2.6~35
Ar-CH₂- ~3.0~30
Aromatic CH 6.9 - 7.3105 - 120
Aromatic C-F -145 - 160 (with C-F coupling)
C=O -~173

X-ray Crystallography for Definitive Solid-State Structural Analysis

For a compound like this compound, which is often a synthetic intermediate that may not be isolated as a stable, crystalline solid, obtaining a single crystal suitable for X-ray diffraction can be challenging. As a result, there are no publicly available crystal structures for this specific compound. However, X-ray crystallography has been successfully applied to related chiral carboxylic acids and their derivatives, demonstrating its utility in confirming absolute stereochemistry when a suitable crystal can be obtained. scilit.commdpi.comresearchgate.net In the context of its use as a pharmaceutical intermediate, X-ray crystallography would be more commonly applied to the final active pharmaceutical ingredient, such as Sitagliptin, to characterize its solid-state forms.

Strategic Applications in Complex Organic Molecule Synthesis

Role as a Key Synthetic Intermediate in Multi-Step Preparations

The utility of Methyl 3-(2,4,5-trifluorophenyl)propanoate and its derivatives is prominently highlighted in the synthesis of high-value pharmaceutical agents. A notable example is its application as a crucial intermediate in the production of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. researchgate.netnih.govmdpi.comsci-hub.se In several patented and developed synthetic routes, derivatives of this compound, such as Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, serve as the foundational framework upon which the complex chiral structure of Sitagliptin is built. sci-hub.senih.gov

The synthesis of Sitagliptin often involves a multi-step sequence where the trifluorophenyl group is a critical pharmacophore that occupies the S1 pocket of the DPP-4 enzyme. researchgate.net The propanoate side chain of the starting material provides the necessary carbon backbone that is further elaborated through various chemical transformations. For instance, processes have been developed that involve the asymmetric hydrogenation of a β-ketoester derivative to establish the correct stereochemistry of the chiral amine in the final drug molecule. nih.gov The robustness of these synthetic strategies underscores the importance of this compound as a reliable and essential starting material in industrial-scale pharmaceutical manufacturing. researchgate.net

A generalized scheme for the involvement of a derivative of this compound in the synthesis of a key Sitagliptin intermediate is presented below:

Table 1: Key Intermediates in Sitagliptin Synthesis Derived from Trifluorophenyl Propanoates

Starting Material/Intermediate Role in Synthesis Reference
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Precursor for the formation of the chiral β-amino acid core of Sitagliptin. sci-hub.senih.gov sci-hub.senih.gov
Racemic methyl (3RS)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Subjected to resolution to obtain the desired (R)-enantiomer for Sitagliptin synthesis. nih.gov nih.gov

Precursor for Advanced Fluorinated Building Blocks

The trifluorinated phenyl ring in this compound is a key feature that makes it an excellent precursor for a variety of advanced fluorinated building blocks. nih.gov The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity to protein targets. researchgate.net Consequently, there is a high demand for versatile fluorinated starting materials in drug discovery. researchgate.net

This compound serves as a platform for generating more complex fluorinated synthons. A prime example is its conversion into chiral β-amino acids, which are pivotal components in numerous pharmaceuticals. nih.govmdpi.com The synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for Sitagliptin, showcases this transformation. researchgate.net The process often involves the stereoselective reduction of an enamine or the resolution of a racemic mixture of the corresponding amino ester, which is directly or indirectly derived from this compound. nih.govresearchgate.net

The ability to transform the simple propanoate chain into a chiral amine functionality highlights the compound's role as a versatile precursor. These resulting fluorinated chiral amines are not limited to the synthesis of Sitagliptin but can be incorporated into a wide range of other biologically active molecules. The 2,4,5-trifluorophenyl moiety is a recognized pharmacophore, and its combination with a chiral amino acid structure creates a powerful building block for medicinal chemists. researchgate.net

Table 2: Transformation of this compound into Advanced Building Blocks

Precursor Transformation Resulting Building Block Significance
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Asymmetric reduction and amination (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate mdpi.com Key chiral intermediate for pharmaceuticals. mdpi.com

Utility in the Construction of Architecturally Challenging Scaffolds

The construction of architecturally challenging molecular scaffolds is a central theme in modern organic synthesis, aiming to explore new areas of chemical space and develop novel therapeutic agents. researchgate.net this compound, with its distinct functional handles, offers significant potential in this endeavor. The trifluorinated phenyl ring can participate in various cross-coupling reactions, while the ester functionality allows for a wide range of transformations, including amide bond formation, reduction to an alcohol, or serving as a handle for further chain elongation.

The synthesis of Sitagliptin itself provides a compelling case study for the utility of this building block in creating a complex and highly functionalized scaffold. The molecule features a chiral center, a trifluorinated aromatic ring, and a heterocyclic system, all assembled in a precise three-dimensional arrangement. The journey from a relatively simple propanoate ester to the final intricate structure of Sitagliptin demonstrates the power of this building block in navigating complex synthetic landscapes.

Beyond specific targets, the principles of diversity-oriented synthesis (DOS) can be applied to this compound to generate libraries of structurally diverse molecules. nih.govsci-hub.se By systematically varying the reactions performed on its functional groups, a multitude of unique scaffolds can be accessed. For instance, the ester can be converted to a variety of amides, and the aromatic ring can be further functionalized. This approach allows for the creation of collections of novel compounds for screening in drug discovery and chemical biology. Multicomponent reactions, which allow for the formation of complex products in a single step, could also leverage this building block to rapidly generate molecular diversity. nih.govrsc.org The strategic use of such fluorinated building blocks is crucial in the quest for new molecules with unique biological activities.

Future Research Directions and Emerging Paradigms for Trifluorophenylpropanoate Esters

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A significant frontier in the synthesis of fluorinated aromatics, a key structural feature of Methyl 3-(2,4,5-trifluorophenyl)propanoate, is the development of advanced catalytic systems. Traditional fluorination methods often require harsh conditions, but modern approaches utilize sophisticated catalysts to achieve high efficiency and selectivity under milder conditions.

A prominent example is the use of copper-mediated fluorination of organoboron precursors, such as boronic acids and their pinacol (B44631) esters. nih.govacs.orgnih.gov This methodology has proven effective for the late-stage introduction of fluorine, including the radioactive isotope fluorine-18 (B77423) for PET imaging tracers. acs.orgnih.gov Research has shown that catalysts like copper(II) trifluoromethanesulfonate (B1224126) pyridine (B92270) complexes can facilitate the nucleophilic fluorination of arylboronic acids with high radiochemical conversion. acs.orgnih.gov The efficiency of these systems can be fine-tuned by adjusting parameters such as the copper source, ligands (e.g., pyridine), and additives, which can significantly improve reaction yields and reproducibility. nih.gov

ParameterTraditional MethodNovel Copper-Mediated MethodAdvantage of Novel Method
Precursor Varied, often less accessibleAryl Boronic Acids / Esters nih.govReadily available, stable precursors
Catalyst Harsh reagentsCu(OTf)₂(py)₄ or similar nih.govmdpi.comMilder conditions, higher functional group tolerance
Temperature Often high / cryogenic~110 °C acs.orgmdpi.comMore controlled and accessible temperature range
Selectivity Can be poorHigh regioselectivityPrecise placement of the fluorine atom
Efficiency Variable yieldsHigh radiochemical conversion (e.g., >50%) acs.orgImproved yields and process efficiency

This table presents a comparative overview of traditional versus modern catalytic approaches for fluorination, with data synthesized from cited research.

Future work in this area will likely focus on discovering new, more robust, and less expensive non-precious metal catalysts. The goal is to develop systems that can construct the trifluorophenyl moiety with even greater precision and under greener, more industrially scalable conditions, thereby streamlining the synthesis of trifluorophenylpropanoate esters.

Exploration of Bio-Catalytic and Chem-Enzymatic Pathways

The push for sustainable and green chemistry has spurred significant interest in biocatalysis for organic synthesis. Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them attractive alternatives to traditional chemical catalysts. For the synthesis of this compound, two key biocatalytic transformations are of particular interest: esterification and reactions involving the fluorinated core.

Lipases are versatile enzymes widely used for the synthesis of various esters. mdpi.com Research has demonstrated the high efficiency of immobilized lipases, such as those from Rhizomucor miehei or Candida rugosa, in producing flavor esters like methyl and ethyl butyrate (B1204436) with yields exceeding 89-92%. mdpi.comnih.gov This same principle could be applied to the synthesis of this compound by reacting 3-(2,4,5-trifluorophenyl)propanoic acid with methanol (B129727) in the presence of a suitable lipase. Such a process could reduce the need for harsh acid catalysts and organic solvents, simplifying purification and minimizing waste. mdpi.com The ability to reuse immobilized enzymes for multiple reaction cycles further enhances the economic and environmental viability of this approach. nih.gov

Furthermore, chemoenzymatic synthesis, which combines enzymatic and chemical steps, offers a powerful strategy for constructing complex molecules. nih.govnih.gov For instance, a chemoenzymatic route could be designed where an enzyme performs a key stereoselective step, followed by conventional chemical transformations to complete the synthesis. This approach leverages the best of both worlds: the precision of biocatalysts and the broad applicability of chemical reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. numberanalytics.com Flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. numberanalytics.comnih.govnjbio.com

FeatureBatch ProcessingFlow Chemistry
Scale Difficult to scale, non-linearEasily scalable by running longer
Safety Large volumes of reagents, potential for thermal runawaySmall reaction volumes, enhanced heat dissipation njbio.com
Efficiency Slower reaction times, downtime between batchesReduced reaction times, continuous operation numberanalytics.com
Control Difficult to precisely control temperature and mixingPrecise control over temperature, pressure, and residence time numberanalytics.com
Integration Difficult to integrate multiple steps"Telescoped" reactions are possible, linking steps njbio.com

This table compares key features of traditional batch processing with modern flow chemistry.

This technology is particularly well-suited for the synthesis of pharmaceutical intermediates like this compound. nih.govpatheon.com Reactions that are hazardous or require high pressure and temperature can be conducted more safely in a flow reactor. njbio.comyoutube.com

Parallel to the rise of flow chemistry is the development of automated synthesis platforms. These systems, such as the TRACERLab modules used for radiochemistry, enable the reliable, reproducible synthesis of compounds with minimal manual intervention. nih.govmdpi.commcmaster.ca Automation has been successfully applied to the copper-mediated [¹⁸F]-fluorination of organoboron precursors, demonstrating that complex, multi-step syntheses can be standardized and executed reliably. nih.govacs.org Integrating flow reactors with automated control and purification systems could enable the on-demand, fully autonomous production of trifluorophenylpropanoate esters and their derivatives. njbio.com

Computational Design and Discovery of Novel Derivatives with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing researchers to design and screen molecules in silico before committing to laboratory synthesis. chapman.edunih.gov Using electronic structure calculation software (e.g., Gaussian) and molecular modeling suites (e.g., Schrödinger: Maestro), the properties and potential reactivity of novel derivatives of this compound can be predicted. chapman.edu

One key application is the design of derivatives with tunable electronic properties. The three electron-withdrawing fluorine atoms on the phenyl ring significantly influence the molecule's reactivity. By computationally modeling the effects of adding or changing functional groups on the aromatic ring or the propanoate side chain, new derivatives with tailored characteristics could be designed. For example, researchers could computationally screen for derivatives with specific binding affinities to a target protein or with enhanced reactivity for subsequent chemical transformations. chapman.edunih.gov This approach was used in the design of β-fluorinated morphine derivatives to alter their binding properties based on the pH of the surrounding tissue. chapman.edu

This predictive power accelerates the discovery process, reduces the cost and time associated with trial-and-error synthesis, and provides a deeper understanding of structure-activity relationships. ljku.edu.in Future research will undoubtedly leverage these computational tools to explore the vast chemical space around the trifluorophenylpropanoate scaffold, leading to the discovery of new molecules with optimized properties for pharmaceutical or material science applications.

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